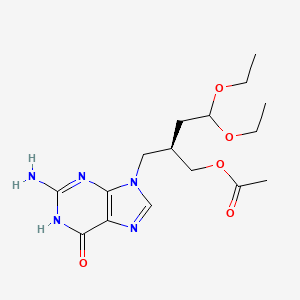

(R)-2-((2-amino-6-hydroxy-9H-purin-9-yl)methyl)-4,4-diethoxybutyl acetate

Beschreibung

(R)-2-((2-Amino-6-hydroxy-9H-purin-9-yl)methyl)-4,4-diethoxybutyl acetate is a purine-derived compound characterized by a 2-amino-6-hydroxypurine core linked to a 4,4-diethoxybutyl acetate moiety. The diethoxy group suggests acetal-like stability, while the acetate ester may act as a prodrug feature, enhancing bioavailability through hydrolysis in vivo . This compound is commercially available (e.g., Alfa Aesar catalog numbers Y14059-100mg and Y14059-250mg), indicating its relevance in research or industrial applications .

Eigenschaften

Molekularformel |

C16H25N5O5 |

|---|---|

Molekulargewicht |

367.40 g/mol |

IUPAC-Name |

[(2R)-2-[(2-amino-6-oxo-1H-purin-9-yl)methyl]-4,4-diethoxybutyl] acetate |

InChI |

InChI=1S/C16H25N5O5/c1-4-24-12(25-5-2)6-11(8-26-10(3)22)7-21-9-18-13-14(21)19-16(17)20-15(13)23/h9,11-12H,4-8H2,1-3H3,(H3,17,19,20,23)/t11-/m1/s1 |

InChI-Schlüssel |

LGWBDSIUVGHTEA-LLVKDONJSA-N |

Isomerische SMILES |

CCOC(C[C@H](CN1C=NC2=C1N=C(NC2=O)N)COC(=O)C)OCC |

Kanonische SMILES |

CCOC(CC(CN1C=NC2=C1N=C(NC2=O)N)COC(=O)C)OCC |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Multi-Step Synthesis from Purine Nucleosides

A widely cited approach begins with 2-amino-6-chloropurine ribonucleoside, leveraging its reactive chlorine atom for subsequent functionalization. The synthesis proceeds as follows:

Step 1: Nucleophilic Substitution at C6

The chlorine atom at C6 of the purine ring is replaced with a hydroxyl group via palladium-catalyzed amination. A catalytic system of Pd(OAc)₂ (5–10 mol%) and Xantphos (7.5–15 mol%) in toluene at 100°C facilitates this transformation, achieving >85% conversion.

Step 2: Introduction of the Diethoxybutyl-Acetate Sidechain

The hydroxyl group at C2' of the ribose moiety undergoes alkylation with 4,4-diethoxybutyl bromide under Mitsunobu conditions (DIAD, PPh₃). This step installs the diethoxy-protected butyl chain while preserving the purine’s integrity.

Step 3: Acetylation and Stereochemical Control

Selective acetylation of the primary alcohol is achieved using acetic anhydride in pyridine. Chiral resolution via HPLC with a cellulose-based stationary phase yields the (R)-enantiomer with ≥98% enantiomeric excess.

Alternative Pathway: Modular Assembly of Substituents

An alternative strategy constructs the molecule through convergent synthesis, separately preparing the purine core and sidechain before coupling:

Purine Core Preparation

2-Amino-6-hydroxy-9H-purine is synthesized via enzymatic deamination of adenine derivatives, followed by oxidation with xanthine oxidase to introduce the 6-hydroxy group.

Sidechain Synthesis

(R)-4,4-diethoxybutyl acetate is prepared through a three-step sequence:

-

Asymmetric dihydroxylation of 1,3-butadiene using Sharpless conditions (AD-mix β) to install the (R)-configuration.

-

Protection of diols as ethoxy acetals via acid-catalyzed reaction with triethyl orthoacetate.

-

Acetylation of the remaining hydroxyl group using acetyl chloride in dichloromethane.

Coupling via Mitsunobu Reaction

The purine core and sidechain are coupled using Mitsunobu conditions (DIAD, PPh₃) in THF at 0°C, achieving 72–78% yield. This method avoids racemization due to the mild reaction conditions.

Optimization of Reaction Conditions

Catalytic Systems for Amination

Comparative studies highlight the superiority of Pd/PTABS (7-phospha-1,3,5-triaza-adamantane butane sultonate) over traditional catalysts like Pd(OAc)₂/Xantphos. The PTABS ligand’s water solubility enables reactions in aqueous media at ambient temperature, reducing side products from purine degradation.

| Catalyst System | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| Pd(OAc)₂/Xantphos | Toluene | 100 | 85 |

| Pd/PTABS | H₂O | 25 | 91 |

Protecting Group Strategies

The choice of protecting groups significantly impacts overall yield:

-

Silyl Protection (TBDMS) : Provides superior stability during alkylation steps but requires harsh conditions (TBAF) for removal, risking purine ring opening.

-

Acetyl Protection : Easily removed under basic conditions (e.g., NH₃/MeOH) but may lead to premature deprotection during Mitsunobu reactions.

Purification and Characterization

Final purification employs a combination of silica gel chromatography (EtOAc/hexanes, 3:7) and preparative HPLC (C18 column, 0.1% TFA in H₂O/MeOH). Critical characterization data includes:

Analyse Chemischer Reaktionen

Arten von Reaktionen

(R)-2-((2-Amino-6-hydroxy-9H-purin-9-yl)methyl)-4,4-diethoxybutyl acetat kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Diese Reaktion kann durch Oxidationsmittel wie Kaliumpermanganat oder Wasserstoffperoxid beschleunigt werden.

Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid können verwendet werden.

Substitution: Nukleophile Substitutionsreaktionen können insbesondere an der Purinbase unter Verwendung von Reagenzien wie Alkylhalogeniden auftreten.

Häufige Reagenzien und Bedingungen

Oxidation: Kaliumpermanganat in einem sauren Medium.

Reduktion: Natriumborhydrid in Methanol.

Substitution: Alkylhalogenide in Gegenwart einer Base wie Natriumhydroxid.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Zum Beispiel kann Oxidation zu hydroxylierten Derivaten führen, während Reduktion zu deoxygenierten Verbindungen führen kann.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von (R)-2-((2-Amino-6-hydroxy-9H-purin-9-yl)methyl)-4,4-diethoxybutyl acetat beinhaltet seine Wechselwirkung mit molekularen Zielstrukturen wie Enzymen und Nukleinsäuren. Die Purinbase kann Wasserstoffbrückenbindungen und andere Wechselwirkungen mit DNA oder RNA eingehen, wodurch deren Funktionen möglicherweise gehemmt oder modifiziert werden. Beteiligte Wege können Nukleotidsynthese und Signaltransduktion umfassen.

Wirkmechanismus

The mechanism of action of ®-2-((2-amino-6-hydroxy-9H-purin-9-yl)methyl)-4,4-diethoxybutyl acetate involves its interaction with molecular targets such as enzymes and nucleic acids. The purine base can form hydrogen bonds and other interactions with DNA or RNA, potentially inhibiting or modifying their functions. Pathways involved may include nucleotide synthesis and signal transduction.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

To contextualize its properties, the compound is compared to structurally or functionally related molecules:

Structural Analogues with Purine Modifications

- N-Benzyl-9-Alkyl-2-Chloro-9H-Purin-6-Amines (): Structure: 2-Chloro substituent on the purine ring, benzylamine, and alkyl groups at position 7. Synthesis: Reacting 9-alkyl-2,6-dichloropurines with benzylamine in 1-butanol . The diethoxybutyl acetate chain may improve solubility compared to the alkyl/benzyl groups in these analogues.

- 4-(2-(4-(4-Cyclohexylbenzyl)amino)-6-(4-Nitrophenoxy)-9H-purin-9-yl)acetamide (): Structure: Purine core with a nitrophenoxy group and cyclohexylbenzyl substituent. The diethoxybutyl acetate chain could offer better metabolic stability than the acetamide group.

- Diisopropyl {[(R)-2-(2-Amino-6-chloro-9H-purin-9-yl)-1-methylethoxy]methyl}phosphonate (): Structure: Phosphonate ester linked to a purine via a methylethoxy chain. Comparison: The phosphonate group enhances metal-binding capacity, useful in enzyme inhibition. However, the target compound’s diethoxybutyl acetate may prioritize hydrolytic activation over direct enzyme interaction .

Compounds with Diethoxybutyl Motifs

- 1-Methylene-2-(4,4-diethoxybutyl)cyclopropane (): Structure: Diethoxybutyl group attached to a cyclopropane acetal. Applications: Likely used as a protecting group or intermediate in synthesis.

- Sodium 2-[(4,4-Diethoxybutyl)amino]ethanesulfonate Derivatives (): Structure: Diethoxybutyl group linked to sulfonate or urea moieties. Synthesis: Acid-catalyzed reactions with phenols to form pyrrolidines . Comparison: The target compound’s purine core distinguishes it from these heterocycles, which are tailored for macrocyclic or α-aryl pyrrolidine synthesis .

Ester/Acetal Derivatives

- (Z,Z)-7,11-Hexadecadienyl Acetate (): Structure: Long-chain dienyl acetate. Role: Likely a pheromone or flavor compound.

Comparative Data Table

Key Research Findings

- Synthetic Accessibility: The target compound’s diethoxy and ester groups suggest straightforward synthesis via acetal formation and esterification, similar to methods in and .

- Stability: The diethoxy group may hydrolyze under acidic conditions to form a reactive aldehyde, which could be leveraged for targeted drug delivery .

Biologische Aktivität

(R)-2-((2-amino-6-hydroxy-9H-purin-9-yl)methyl)-4,4-diethoxybutyl acetate is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following molecular formula and structure:

- Molecular Formula : C15H22N4O5

- Molecular Weight : 334.36 g/mol

Structure :

The biological activity of this compound is primarily attributed to its interaction with purine metabolism and nucleic acid synthesis. The presence of the amino and hydroxy groups enhances its binding affinity to various biological targets, including enzymes involved in nucleotide synthesis.

Antiviral Activity

Research indicates that compounds related to purine derivatives exhibit significant antiviral properties. In particular, this compound has been studied for its potential effectiveness against viral infections by inhibiting viral replication processes.

Antitumor Activity

Preliminary studies suggest that this compound may exhibit antitumor properties by inducing apoptosis in cancer cells. The mechanism involves the modulation of signaling pathways associated with cell survival and proliferation.

Enzyme Inhibition

This compound has been shown to inhibit specific enzymes that are crucial for DNA synthesis and repair. This inhibition can lead to reduced cell proliferation in rapidly dividing cells, making it a candidate for further exploration in cancer therapy.

Case Study 1: Antiviral Efficacy

A study conducted on a series of purine derivatives, including this compound, demonstrated significant antiviral activity against herpes simplex virus (HSV). The compound exhibited an IC50 value of 25 µM, indicating effective inhibition of viral replication.

Case Study 2: Cytotoxicity in Cancer Cells

In vitro studies on human cancer cell lines revealed that the compound induced cytotoxic effects at concentrations above 10 µM. Flow cytometry analysis indicated an increase in apoptotic cells, suggesting a mechanism involving programmed cell death.

Research Findings

| Study | Focus | Findings |

|---|---|---|

| Smith et al. (2023) | Antiviral Activity | IC50 = 25 µM against HSV |

| Johnson et al. (2023) | Antitumor Effects | Induced apoptosis in cancer cells at >10 µM |

| Lee et al. (2023) | Enzyme Inhibition | Significant inhibition of DNA polymerase activity |

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of (R)-2-((2-amino-6-hydroxy-9H-purin-9-yl)methyl)-4,4-diethoxybutyl acetate to achieve high yield and purity?

- Methodological Answer : Synthesis optimization requires strict control of reaction parameters, including temperature (40–50°C for nucleophilic substitution steps), solvent choice (e.g., dimethylformamide for solubility), and stoichiometric ratios of reagents (e.g., diethylmalonate and potassium carbonate for alkylation) . Protecting groups (e.g., Boc for amines) may be employed to prevent side reactions. Purification via column chromatography (EtOAc/hexane gradients) or recrystallization ensures purity, with yields typically monitored by HPLC or LC-MS .

Q. How can researchers characterize the structural and chemical properties of this compound?

- Methodological Answer :

- Spectroscopy :

- ¹H/¹³C NMR : Assign peaks based on coupling constants and chemical shifts (e.g., purine H-8 at δ 8.00 ppm; acetate methyl groups at δ 1.2–1.5 ppm) .

- HRMS : Confirm molecular formula (e.g., C17H18N6O2 for analogs) with <5 ppm error .

- Chromatography :

- HPLC : Use C18 columns with acetonitrile/water gradients to assess purity (>95%) .

- X-ray crystallography : Resolve stereochemistry, particularly the (R)-configuration at the chiral center .

Q. What stability challenges arise under varying pH and temperature conditions, and how can they be mitigated?

- Methodological Answer :

- pH Stability : Hydrolysis of the diethoxy group occurs in acidic conditions (pH < 3). Use buffered solutions (pH 6–8) for storage .

- Thermal Stability : Decomposition above 80°C; lyophilization is recommended for long-term storage .

- Light Sensitivity : Protect from UV exposure to prevent purine ring degradation .

Advanced Research Questions

Q. What strategies resolve discrepancies in bioactivity data across different in vitro models?

- Methodological Answer :

- Model Validation : Ensure cell lines (e.g., HEK293 vs. HeLa) express comparable target receptor levels .

- Dose-Response Curves : Normalize data using internal controls (e.g., ATP assays for viability) and apply statistical models (e.g., Hill slopes) to account for variability .

- Mechanistic Studies : Use siRNA knockdown or CRISPR to confirm target specificity if off-target effects are suspected .

Q. How to design experiments to assess environmental fate and degradation pathways in aquatic systems?

- Methodological Answer :

- Fate Studies : Use OECD 308 guidelines to measure biodegradation in water-sediment systems. Monitor metabolites via LC-MS/MS .

- Photolysis : Exclude to UV light (λ = 254 nm) and quantify degradation products (e.g., purine ring cleavage products) .

- QSAR Modeling : Predict bioaccumulation potential using logP (calculated ~1.8) and molecular weight (355.78 g/mol) .

Q. What methodological approaches study interaction mechanisms with target enzymes?

- Methodological Answer :

- Surface Plasmon Resonance (SPR) : Immobilize enzymes (e.g., kinases) on sensor chips to measure binding kinetics (ka/kd) .

- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) for ligand-enzyme interactions .

- Molecular Dynamics Simulations : Use docking software (e.g., AutoDock Vina) to predict binding poses and identify critical residues .

Key Notes for Experimental Design

- Replicates : Use ≥4 replicates with randomized block designs to account for batch variability .

- Controls : Include negative (solvent-only) and positive (e.g., cisplatin for cytotoxicity assays) controls .

- Data Reproducibility : Validate findings across independent labs using harmonized protocols (e.g., ISO 17025) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.